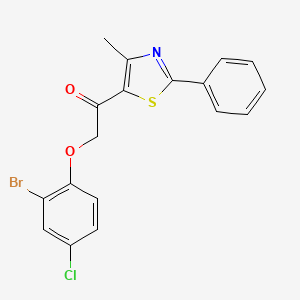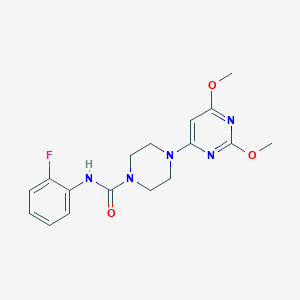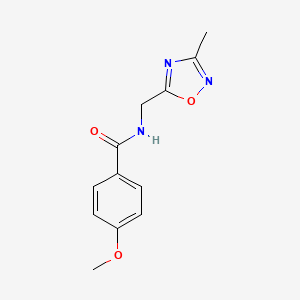
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as FHC, is a synthetic compound that belongs to the class of chromene derivatives. FHC has been widely studied for its potential use in various scientific research applications, including cancer treatment, antimicrobial activity, and neuroprotection.
Applications De Recherche Scientifique
Biochemical Applications
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been explored as a molecular probe for detecting hydroxyl radicals produced by Na125I and gamma-rays in aqueous solution. Singh et al. (2008) developed a coumarin-based, fluorescent hydroxyl radical indicator, demonstrating its superior quantum efficiency compared to other coumarin derivatives. This probe quantifies lower concentrations of hydroxyl radicals, indicating its potential as a reporter of hydroxyl radicals produced near DNA, highlighting its importance in radiation biology and DNA damage studies (Singh et al., 2008).
Antioxidant and Antibacterial Properties
The compound's derivatives have shown significant bioactivity, including antioxidant and antibacterial properties. Chitreddy and Shanmugam (2017) reported the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives exhibiting strong antioxidant activity and promising antibacterial efficacy against Gram-positive and Gram-negative organisms (Chitreddy & Shanmugam, 2017). Additionally, Ukhov et al. (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, revealing some compounds' antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Ukhov et al., 2021).
Materials Science Applications
In materials science, the synthesis and properties of aromatic polyamides with coumarin chromophores have been investigated. Nechifor (2009) synthesized a novel monomer diacid featuring coumarin groups, leading to new aromatic polyamides with photosensitive properties. These polymers showed good solubility, thermal stability, and film-forming capabilities, indicating their potential in creating advanced materials with specific optical and structural properties (Nechifor, 2009).
Pharmacological Applications
From a pharmacological perspective, the coumarin derivative's role as a chemosensor for metal ions and its application in live-cell imaging have been explored. Warrier and Kharkar (2018) developed a novel coumarin chemosensor exhibiting significant selectivity towards Fe3+ ions. This research underscores the compound's utility in biological imaging and metal ion detection, contributing to our understanding of cellular processes and diseases (Warrier & Kharkar, 2018).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h1-7,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRQWJVOVDOTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)




![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)